Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl-
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Overview
Description
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl- is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl- makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl- typically involves a multicomponent reaction. One common method includes the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . Another green synthesis approach involves a mechanochemical method using a ball-mill, which allows for a catalyst-free and solvent-free reaction .
Industrial Production Methods
Industrial production of Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl- may involve scaling up the multicomponent reactions mentioned above. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the pyrimidoquinoline structure.
Scientific Research Applications
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its effectiveness against various cancer cell lines.
Biology: It has been studied for its antimicrobial and antifungal properties.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl- involves its interaction with specific molecular targets. For example, its antitumor activity is believed to be due to its ability to bind to DNA and inhibit the replication of cancer cells . The compound may also interact with enzymes and receptors involved in microbial and fungal growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl- can be compared with other pyrimidoquinoline derivatives:
Pyrimido[4,5-b]quinoline: Similar structure but different substituents.
Quinoline: Lacks the pyrimido ring, leading to different biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
The uniqueness of Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl- lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
59997-14-7 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
10-ethyl-3-methylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-3-17-11-7-5-4-6-9(11)8-10-12(17)15-14(19)16(2)13(10)18/h4-8H,3H2,1-2H3 |
InChI Key |
XPADYKHELBQXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C3C1=NC(=O)N(C3=O)C |
Origin of Product |
United States |
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